molecular formula C17H16F2N2O3S B2553111 2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941982-86-1

2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2553111
M. Wt: 366.38
InChI Key: ARTPMXNOAFNNKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, in the synthesis of 4-fluoride benzenesulfonamide, ammonification from corresponding benzenesulfonyl chloride is used . This suggests that the synthesis of 2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide could similarly involve the reaction of a suitable 2,4-difluorobenzenesulfonyl chloride with a 4-(2-oxopiperidin-1-yl)aniline.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that can affect the molecule's properties and reactivity. The introduction of fluorine atoms, as seen in the COX-2 inhibitor JTE-522, can notably increase selectivity and potency . This implies that the difluoro groups in the compound of interest may enhance its binding affinity and selectivity towards its target.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of a fluorine atom can affect the reactivity of the aromatic ring due to its electronegative nature. For example, the introduction of a fluorine atom in COX-2 inhibitors has been shown to preserve COX-2 potency . This suggests that the 2,4-difluoro substitution on the benzenesulfonamide moiety of the compound could influence its reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can affect the lipophilicity, acidity, and overall stability of the molecule. For instance, the introduction of fluorine in COX-2 inhibitors enhances their selectivity and oral activity . Therefore, the 2,4-difluoro groups in the compound of interest are likely to contribute to its physicochemical properties, potentially improving its pharmacokinetic profile.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Researchers have developed and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, exploring the synthesis, structure-activity relationship (SAR), and biochemical characterization. These compounds, including variants with modifications, have shown high-affinity inhibition of the enzyme in vitro, suggesting potential for detailed investigation of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Carbonic Anhydrase Inhibition

Another area of research involves the synthesis and evaluation of carbonic anhydrase inhibitors. Studies on 1,3,5-trisubstituted-pyrazolines and their inhibitory effects on carbonic anhydrase I and II have identified compounds with significant inhibitory activities, indicating potential applications in treating conditions associated with carbonic anhydrase (Gul et al., 2016).

COX-2 Inhibition for Inflammatory Conditions

Further research has identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), with significant potential for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom into these compounds has been found to enhance their selectivity and potency as COX-2 inhibitors (Hashimoto et al., 2002).

Novel Syntheses and Characterizations

Novel N-substituted phenyl benzenesulfonylureas have been synthesized, showcasing the broad range of chemical modifications and applications possible with benzenesulfonamide derivatives. These studies contribute to the expanding library of benzenesulfonamides with potential therapeutic applications (Ta-n, 2015).

properties

IUPAC Name

2,4-difluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-12-4-9-16(15(19)11-12)25(23,24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTPMXNOAFNNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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